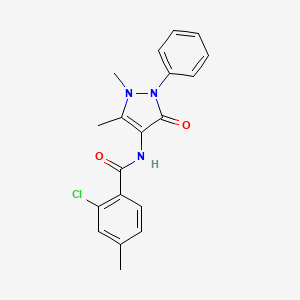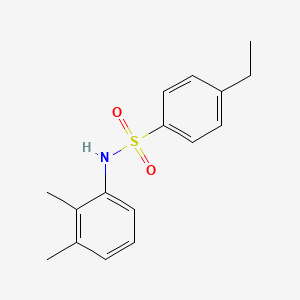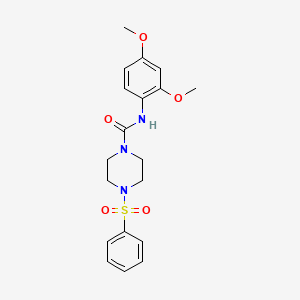![molecular formula C14H15NO4 B5315677 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AIBN (azobisisobutyronitrile) and is widely used as a radical initiator in polymerization reactions.
Wirkmechanismus
The mechanism of action of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate involves the generation of free radicals upon heating. These free radicals initiate the polymerization reaction by attacking the double bonds in the monomer molecules, leading to the formation of polymer chains. The radical generation process is highly controlled and can be adjusted to suit specific polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate. However, studies have shown that exposure to AIBN can cause skin irritation and respiratory problems in humans. Therefore, it is essential to handle this compound with care and follow appropriate safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate as a radical initiator is its high efficiency. AIBN can initiate polymerization reactions at lower temperatures and in shorter reaction times compared to other radical initiators. Additionally, AIBN is relatively stable and can be stored for extended periods without significant degradation.
However, AIBN has some limitations in lab experiments. It is highly reactive and can lead to unwanted side reactions if not used correctly. Additionally, AIBN is not compatible with some types of monomers, limiting its use in certain polymerization reactions.
Zukünftige Richtungen
There are several future directions for research on 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of AIBN in the production of new types of polymers with unique properties.
Another area of research is the use of AIBN in the preparation of nanoparticles for various applications, including drug delivery and imaging. Additionally, researchers are investigating the use of AIBN in the production of surfactants with enhanced properties.
Conclusion:
In conclusion, 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate is a versatile chemical compound with numerous applications in scientific research. Its high efficiency as a radical initiator makes it a popular choice for polymerization reactions. However, its highly reactive nature requires careful handling and appropriate safety protocols. There are several future directions for research on this compound, including the development of new synthesis methods and the production of new types of polymers and nanoparticles.
Synthesemethoden
The synthesis of 4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate involves the reaction of phenylacetic acid with acetic anhydride and acetonitrile in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is widely used in the production of AIBN on an industrial scale.
Wissenschaftliche Forschungsanwendungen
4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate has a wide range of applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, which is a crucial step in the production of various types of polymers. AIBN is also used in the synthesis of various organic compounds, such as esters, amides, and nitriles. Additionally, AIBN has been used in the production of nanoparticles and in the preparation of surfactants.
Eigenschaften
IUPAC Name |
[4-[(E,3Z)-3-acetyloxyiminobut-1-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-10(15-19-12(3)17)4-5-13-6-8-14(9-7-13)18-11(2)16/h4-9H,1-3H3/b5-4+,15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEJPBDHSVQULW-QPYLURDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C)C=CC1=CC=C(C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C)/C=C/C1=CC=C(C=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)
![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)

![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5315687.png)